9,9-Diethoxy-2,5,10-trioxa-9-siladodecane
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Overview
Description
9,9-Diethoxy-2,5,10-trioxa-9-siladodecane: is a chemical compound with the molecular formula C12H28O5Si and a molecular weight of 280.4362 g/mol . This compound is known for its unique structure, which includes a silicon atom bonded to three oxygen atoms and two ethoxy groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silicon-containing oxides.
Reduction: Reduction reactions can lead to the formation of silicon-hydride species.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of silicon-containing compounds with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane is used as a precursor for the synthesis of other silicon-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine:
Industry: In industry, this compound may be used in the production of specialty chemicals and materials. Its reactivity and unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane involves its ability to undergo various chemical reactions due to the presence of silicon-oxygen bonds and ethoxy groups. These reactions can lead to the formation of new compounds with different properties. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
- 9-Ethoxy-9-methyl-2,5,10-trioxa-9-siladodecane
- 9,9-Diethoxy-1-(oxiran-2-yl)-2,5,10-trioxa-9-siladodecane
Comparison: Compared to similar compounds, 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane is unique due to its specific arrangement of ethoxy groups and silicon-oxygen bonds. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Biological Activity
9,9-Diethoxy-2,5,10-trioxa-9-siladodecane is a siloxane compound that has garnered interest for its potential biological activities. This article aims to consolidate the existing research on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C12H28O5Si and it features a unique siloxane backbone. The presence of ethoxy groups contributes to its solubility and reactivity profile, which are critical for its biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that siloxane compounds can disrupt bacterial cell membranes, leading to cell lysis. This compound's structure may enhance its interaction with microbial membranes.
- Antioxidant Properties : The presence of silanol groups in siloxanes has been linked to antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary findings suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Case Studies and Research Findings
Several studies have explored the biological activity of similar siloxane compounds:
- Antibacterial Efficacy : A study demonstrated that related siloxane derivatives showed significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and reactive oxygen species (ROS) generation .
- Cellular Assays : In vitro assays using human cell lines indicated that siloxanes could reduce cell viability in cancer cells while sparing normal cells. This selectivity suggests potential applications in cancer therapy .
- Toxicological Assessments : Toxicity studies revealed that while some siloxanes exhibit low toxicity profiles at therapeutic doses, further research is necessary to establish safety margins for long-term use .
Data Summary Table
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Properties
CAS No. |
97969-60-3 |
---|---|
Molecular Formula |
C12H28O5Si |
Molecular Weight |
280.43 g/mol |
IUPAC Name |
triethoxy-[3-(2-methoxyethoxy)propyl]silane |
InChI |
InChI=1S/C12H28O5Si/c1-5-15-18(16-6-2,17-7-3)12-8-9-14-11-10-13-4/h5-12H2,1-4H3 |
InChI Key |
VQFCQIBNDODVOM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOCCOC)(OCC)OCC |
Related CAS |
97969-60-3 |
Origin of Product |
United States |
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